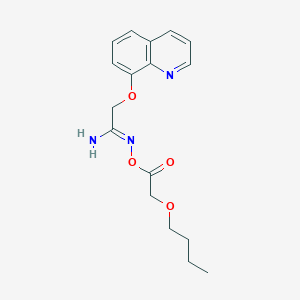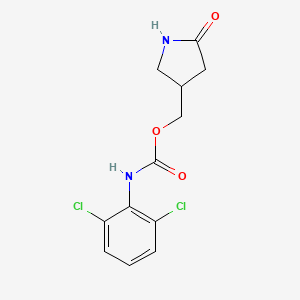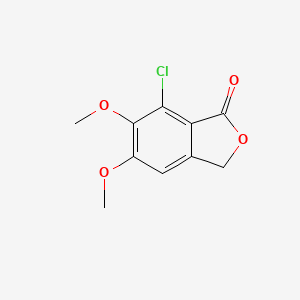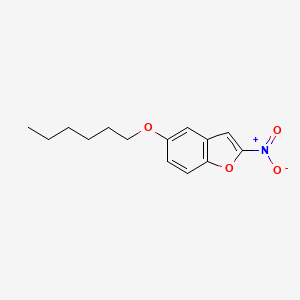
5-(Hexyloxy)-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexyloxy)-2-nitrobenzofuran: is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a hexyloxy group and a nitro group on the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)-2-nitrobenzofuran typically involves the following steps:
Alkylation: The hexyloxy group is introduced via alkylation reactions. This can be done using hexyl bromide (C₆H₁₃Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of 5-(Hexyloxy)-2-nitrobenzofuran may involve large-scale nitration and alkylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: Formation of 5-(Hexyloxy)-2-aminobenzofuran.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 5-(Methoxy)-2-nitrobenzofuran
- 5-(Ethoxy)-2-nitrobenzofuran
- 5-(Butoxy)-2-nitrobenzofuran
Comparison:
- Uniqueness: The hexyloxy group in 5-(Hexyloxy)-2-nitrobenzofuran imparts higher lipophilicity compared to shorter alkoxy chains, potentially enhancing its biological activity and membrane permeability.
- Chemical Properties: The length of the alkoxy chain affects the compound’s solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
56897-17-7 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
5-hexoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-5-8-18-12-6-7-13-11(9-12)10-14(19-13)15(16)17/h6-7,9-10H,2-5,8H2,1H3 |
InChI Key |
YJFFGJSJGNQUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)



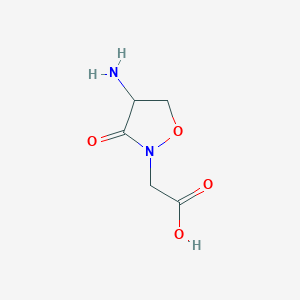
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)

![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
